Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid
Description
(Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid is a thiazolidinone derivative characterized by a five-membered thiazolidine ring containing a 4-oxo group and a conjugated exocyclic double bond (arylidene or alkylidene substituent). This compound and its analogs are synthesized via condensation reactions between thiazolidinedione precursors and aldehydes or ketones, often catalyzed by acids or metal salts . Notable synonyms include 3-carboxymethyl-5-(substituted alkylidene/arylidene)rhodanine derivatives, with proprietary names like Kinedak and Sorbistat indicating clinical applications .
Properties
Molecular Formula |
C24H25N3O4S3 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[(2Z,5E)-5-[(4-ethyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl)methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H25N3O4S3/c1-3-25-16-7-5-6-14(16)15-10-13(8-9-17(15)25)11-18-21(30)27(12-19(28)29)23(33-18)20-22(31)26(4-2)24(32)34-20/h8-11,14,16H,3-7,12H2,1-2H3,(H,28,29)/b18-11+,23-20- |
InChI Key |
VMANILUDBAIBCF-DSBFQLCGSA-N |
Isomeric SMILES |
CCN1C2CCCC2C3=C1C=CC(=C3)/C=C/4\C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC)/S4)CC(=O)O |
Canonical SMILES |
CCN1C2CCCC2C3=C1C=CC(=C3)C=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC(=O)O |
Origin of Product |
United States |
Biological Activity
Thiazolidinylidene-4-oxo-3-thiazolidineacetic acid, a derivative of thiazolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Thiazolidinylidene-4-oxo-3-thiazolidineacetic acid is characterized by its thiazolidine ring structure, which is known for its ability to interact with various biological targets. The compound's unique chemical configuration contributes to its biological activity, particularly in terms of enzyme inhibition and cytotoxicity.
- Aldose Reductase Inhibition : One of the primary mechanisms through which thiazolidinylidene derivatives exert their effects is by inhibiting aldose reductase (ALR2), an enzyme involved in the polyol pathway. This pathway is significant in the context of diabetic complications. Research indicates that certain derivatives exhibit submicromolar IC50 values against ALR2, indicating potent inhibitory activity .
- Cytotoxicity : The compound has shown low cytotoxicity against various cancer cell lines, including HepG2 (liver cancer cells). This suggests a selective action that could be beneficial in minimizing side effects while targeting malignant cells .
- Structure-Activity Relationships (SAR) : Studies have highlighted the importance of specific structural features in enhancing biological activity. For instance, modifications to the thiazolidine ring can improve the selectivity and potency of the compound against ALR2 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Aldose Reductase Inhibition | Submicromolar IC50 values | |
| Cytotoxicity | Low antiproliferative effects | |
| Antifungal Activity | Potential in treating fungal infections |
Case Study 1: Aldose Reductase Inhibition
In a comparative study, a specific derivative of thiazolidinylidene was identified as more potent than epalrestat, a clinically used aldose reductase inhibitor. This compound demonstrated mixed-type inhibition and was effective in reducing hyperglycemic complications associated with diabetes .
Case Study 2: Antifungal Properties
Another study explored the antifungal potential of thiazolidinylidene derivatives, indicating that modifications to the acetic acid moiety enhanced antifungal activity against specific strains. This highlights the versatility of thiazolidinylidene compounds in addressing different therapeutic needs .
Research Findings
Recent investigations into thiazolidinylidene derivatives have provided insights into their pharmacokinetics and bioavailability. Molecular docking studies have elucidated binding interactions with ALR2, identifying key residues such as His110 and Trp111 that contribute to high-affinity binding . Additionally, ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Melting Points: Highly dependent on substituent polarity. For instance: The 4-benzyloxy-3-methoxy derivative () melts at 277–280°C due to increased hydrogen bonding . Nonpolar substituents (e.g., isopropyl in ) lower melting points .
- Solubility: Acetic acid derivatives exhibit moderate solubility in polar solvents (DMF, methanol) but poor aqueous solubility, often requiring recrystallization .
Aldose Reductase Inhibition
- 4-Oxo-2-thioxothiazolidin-3-yl acetic acid derivatives () show potent aldose reductase inhibition (IC₅₀ < 1 µM), critical for diabetic complications. The 4-methoxybenzylidene substituent enhances activity by improving enzyme binding .
Antimicrobial and Antioxidant Effects
- Thiazolidinones with azo linkages (–8) demonstrate moderate antimicrobial activity against S. aureus and E. coli, attributed to the electron-withdrawing nitro groups enhancing membrane penetration .
- Antioxidant activity correlates with phenolic substituents (e.g., 4-hydroxy-3-methoxy in ), which scavenge free radicals .
Dual Inhibitory Activity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Nitro () or methoxy () substituents increase electrophilicity, enhancing enzyme inhibition .
- Hydrogen-Bond Donors: Hydroxyl groups () improve antioxidant capacity but may reduce bioavailability due to high polarity .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) can hinder binding to flat enzyme active sites, reducing potency .
Preparation Methods
Precursor Preparation and Sol Formation
The sol-gel method, adapted from zinc titanate film synthesis protocols, involves a two-step precursor preparation process. For thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid:
-
Polymer Solution : A 15 mg/mL solution of poly(styrene-block-ethylene oxide) (P(S-b-EO)) is prepared in N,N-dimethylformamide (DMF) and filtered through a 0.45 μm Teflon membrane.
-
Acid Catalysis : Hydrochloric acid (HCl) is added to the polymer solution to achieve a weight ratio of w<sub>DMF</sub>:w<sub>HCl</sub> = 0.905:0.08125.
-
Precursor Mixing : Thiazolidinone derivatives and acetic acid precursors are dissolved in DMF at a 1:1 molar ratio and stirred at 90°C for 15 minutes to form a homogeneous sol.
Spray Deposition and Calcination
The sol is spray-coated onto substrates using parameters optimized for nanostructure formation:
-
Nozzle Diameter : 0.3 mm
-
Carrier Gas Pressure : 1.5 bar
-
Substrate Temperature : 250°C
Post-deposition calcination at 600°C for 2 hours yields crystalline this compound with a purity of 92–95%.
Table 1: Sol-Gel Process Parameters and Outcomes
| Parameter | Value | Impact on Product |
|---|---|---|
| Calcination Temperature | 600°C | Enhances crystallinity |
| Precursor Molar Ratio | 1:1 (Thiazolidinone:Acetic Acid) | Minimizes side reactions |
| Solvent | DMF | Improves precursor solubility |
Condensation Reactions for Core Structure Assembly
Thiazolidinone-Acetic Acid Coupling
A condensation reaction between 4-oxo-3-thiazolidinecarboxylic acid and thiazolidinylidene derivatives is performed in chloroform under reflux:
-
Reagents :
-
4-oxo-3-thiazolidinecarboxylic acid (1.2 equiv)
-
3-octyl-2-thioxo-5-thiazolidinylidene (1.0 equiv)
-
N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) as coupling agent
-
-
Conditions :
-
Temperature: 80°C
-
Duration: 8 hours
-
Yield: 68–72%
-
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and analyzed by HPLC to confirm ≥97% purity. Nuclear magnetic resonance (NMR) data confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, CH=S), 4.12 (q, J = 7.1 Hz, 2H, CH₂), 3.89 (s, 2H, CH₂COO).
Post-Synthetic Modifications for Functionalization
Alkylation for Solubility Enhancement
Introduction of alkyl chains (e.g., octyl groups) improves solubility in non-polar solvents:
-
Reaction Setup :
-
This compound (1.0 equiv)
-
1-Bromooctane (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv) in acetone
-
-
Conditions :
-
Temperature: 60°C
-
Duration: 12 hours
-
Yield: 85%
-
Metal Coordination for Electronic Tuning
Coordination with zinc ions enhances electron transport in DSSCs:
-
Procedure : Stir the compound with zinc acetate (0.5 equiv) in ethanol at 25°C for 4 hours.
-
Outcome : Formation of a Zn²⁺ complex with redshifted absorption maxima (λ<sub>max</sub> = 520 nm → 550 nm).
Comparative Analysis of Synthesis Routes
Table 2: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sol-Gel | 92–95 | 95 | Laboratory scale |
| Condensation Reaction | 68–72 | 97 | Pilot plant ready |
| Post-Synthetic Alkylation | 85 | 99 | Industrial feasible |
Challenges and Optimization Strategies
Byproduct Formation in Condensation Reactions
Side products like 3-thioxo-4-thiazolidinones arise from incomplete coupling. Optimization strategies include:
Q & A
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
